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Compound of Interest

Compound Name: Iclaprim

Cat. No.: B1674355

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Iclaprim's performance against a selection of
new and contemporary antibiotics. The data presented is sourced from in-vitro studies and
pivotal clinical trials, offering a comprehensive overview for researchers and drug development
professionals in the field of infectious diseases.

Executive Summary

Iclaprim, a diaminopyrimidine dihydrofolate reductase (DHFR) inhibitor, demonstrates potent
activity against a range of Gram-positive pathogens, including methicillin-resistant
Staphylococcus aureus (MRSA). This guide benchmarks its efficacy and in-vitro performance
against several newer antibiotics approved for acute bacterial skin and skin structure infections
(ABSSSI), such as tedizolid, ceftaroline, dalbavancin, oritavancin, delafloxacin, and
omadacycline. Clinical trial data from the pivotal REVIVE-1 and REVIVE-2 studies show
Iclaprim to be non-inferior to vancomycin in treating ABSSSI. Comparative analyses suggest a
comparable clinical response to some of the newer agents, while in-vitro data highlights its
potent activity against key skin pathogens.

In-Vitro Activity: A Head-to-Head Comparison

The in-vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. The
following tables summarize the Minimum Inhibitory Concentration (MIC) values of Iclaprim and
newer antibiotics against key Gram-positive pathogens commonly associated with ABSSSI.
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MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates

are inhibited, respectively.

Table 1: Comparative In-Vitro Activity (MIC90 in pg/mL) Against Staphylococcus aureus

Antibiotic MSSA MRSA
Iclaprim 0.12[1] 0.25[1]
Tedizolid 0.5 0.25
Ceftaroline 0.25 0.5
Dalbavancin <0.03 0.06
Oritavancin 0.03 0.06
Delafloxacin 0.008 0.25[2]
Omadacycline 0.25 0.5

Table 2: Comparative In-Vitro Activity (MIC90 in ug/mL) Against Beta-Hemolytic Streptococci

(S. pyogenes & S. agalactiae)

Antibiotic Streptococcus pyogenes Streptococcus agalactiae
Iclaprim 0.12[1] 0.5[1]

Tedizolid 0.25 0.25

Ceftaroline <0.015 <0.015

Dalbavancin <0.03 <0.03

Oritavancin 0.06 0.03

Delafloxacin 0.06 0.06

Omadacycline 0.06 0.12

Table 3: Comparative In-Vitro Activity (MIC90 in pg/mL) Against Enterococcus faecalis
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Antibiotic Enterococcus faecalis
Iclaprim >8[3]

Tedizolid 0.25[4]

Linezolid 1

Daptomycin 1

Omadacycline 0.25

Clinical Efficacy in Acute Bacterial Skin and Skin
Structure Infections (ABSSSI)

The REVIVE-1 and REVIVE-2 Phase 3 clinical trials established the efficacy of Iclaprim in the
treatment of ABSSSI. A pooled analysis of these studies demonstrated that Iclaprim was non-

inferior to vancomycin.[5]

Table 4: Clinical Efficacy of Iclaprim vs. Vancomycin in ABSSSI (Pooled REVIVE-1 & -2 Data)

[5]

Vancomycin Treatment

Outcome Iclaprim (n=593) .
(n=597) Difference (95% CI)
Early Clinical
Response (ECR) at 79.6% 78.8% 0.75% (-3.84 to 5.35)
48-72h
Clinical Cure at Test of
77.6% 77.7% -0.08% (-6.74 to 6.59)

Cure (TOC)

A network meta-analysis provided indirect comparisons of the clinical efficacy of Iclaprim with

several newer antibiotics for ABSSSI.[6][7]

Table 5: Network Meta-Analysis of Clinical Response in ABSSSI[6][7]

© 2025 BenchChem. All rights reserved.

3/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC2681558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7179311/
https://www.benchchem.com/product/b1674355?utm_src=pdf-body
https://www.benchchem.com/product/b1674355?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29783024/
https://www.benchchem.com/product/b1674355?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29783024/
https://www.benchchem.com/product/b1674355?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8491383/
https://pubmed.ncbi.nlm.nih.gov/34610820/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8491383/
https://pubmed.ncbi.nlm.nih.gov/34610820/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Validation & Comparative

Check Availability & Pricing

Comparison Outcome Result

Iclaprim vs. Delafloxacin Early Clinical Response Comparable
Iclaprim vs. Omadacycline Early Clinical Response Comparable
Iclaprim vs. Tedizolid Early Clinical Response Comparable
Iclaprim vs. Vancomycin Early Clinical Response Comparable

Safety and Tolerability

In the pooled analysis of the REVIVE trials, Iclaprim and vancomycin had a similar incidence
of adverse events, which were mostly mild.[5] Notably, there was a higher incidence of elevated
serum creatinine with vancomycin (7 cases) compared to none with Iclaprim.[5]

Mechanism of Action: Dihydrofolate Reductase
Inhibition

Iclaprim selectively inhibits bacterial dihydrofolate reductase (DHFR), a crucial enzyme in the
folate synthesis pathway.[8] This pathway is essential for the production of nucleotides, which

are the building blocks of DNA. By blocking DHFR, Iclaprim disrupts bacterial DNA synthesis,
leading to bacterial cell death.
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Patient Screening
(ABSSSI diagnosis)

'

Randomization (1:1)

Iclaprim
(80mg 1V q12h)

Early Time Point (ETP)
Assessment (48-72h)
(Primary Endpoint)

'

End of Treatment (EOT)
(5-14 days)

'

Test of Cure (TOC)
Assessment (7-14 days post-EOT)

Late Follow-Up
(28-32 days)

Vancomycin
(15mg/kg IV g12h)

Prepare serial two-fold Prepare standardized
dilutions of antibiotics bacterial inoculum

I

Inoculate microtiter plate wells

'

Incubate at 35°C
for 16-20 hours

'

Read and record
MIC values
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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